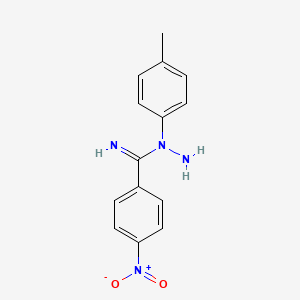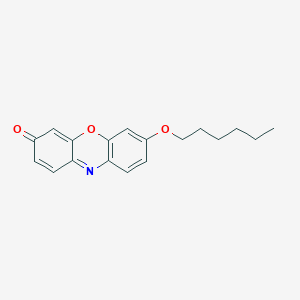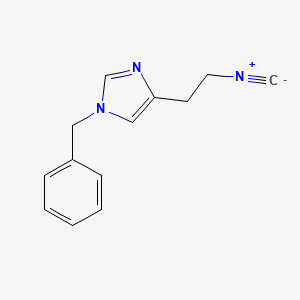![molecular formula C20H32N6O2S4 B14396639 N,N'-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide CAS No. 87202-67-3](/img/structure/B14396639.png)
N,N'-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide: is a complex organic compound with the molecular formula C({20})H({32})N({6})O({2})S(_{4}) This compound is characterized by its unique structure, which includes a decane backbone linked to two thiadiazole rings through sulfur atoms, and each thiadiazole ring is further connected to a propanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide typically involves multiple steps:
Formation of Thiadiazole Rings: The initial step involves the synthesis of 1,3,4-thiadiazole rings. This can be achieved by reacting thiosemicarbazide with carbon disulfide under acidic conditions.
Linking Thiadiazole Rings to Decane Backbone: The thiadiazole rings are then linked to a decane backbone through sulfur atoms. This step often requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfur linkages.
Attachment of Propanamide Groups: Finally, the propanamide groups are attached to the thiadiazole rings. This can be done through an amidation reaction using propanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the thiadiazole rings, leading to the formation of dihydrothiadiazoles.
Substitution: The amide groups can participate in substitution reactions, where the propanamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H({2})) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted amides depending on the reagents used.
科学的研究の応用
N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell pathways.
Industry: It is used in the development of advanced materials, such as polymers with enhanced thermal and mechanical properties.
作用機序
The mechanism of action of N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in cell wall synthesis in bacteria, leading to cell lysis.
Pathways Involved: It interferes with the synthesis of peptidoglycan, a critical component of bacterial cell walls, thereby inhibiting bacterial growth.
類似化合物との比較
Similar Compounds
- N,N’-[Hexane-1,6-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide
- N,N’-[Octane-1,8-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide
Uniqueness
N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide is unique due to its longer decane backbone, which imparts greater flexibility and potential for forming more stable complexes with metal ions. This structural feature enhances its applications in coordination chemistry and material science.
特性
CAS番号 |
87202-67-3 |
|---|---|
分子式 |
C20H32N6O2S4 |
分子量 |
516.8 g/mol |
IUPAC名 |
N-[5-[10-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]decylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C20H32N6O2S4/c1-3-15(27)21-17-23-25-19(31-17)29-13-11-9-7-5-6-8-10-12-14-30-20-26-24-18(32-20)22-16(28)4-2/h3-14H2,1-2H3,(H,21,23,27)(H,22,24,28) |
InChIキー |
KGWMGIZPVHUVDZ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=NN=C(S1)SCCCCCCCCCCSC2=NN=C(S2)NC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




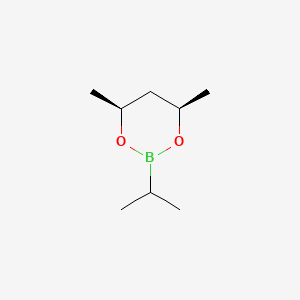
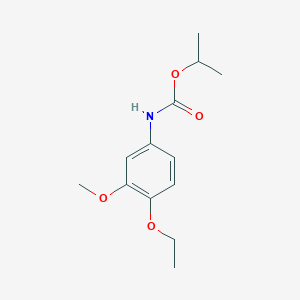
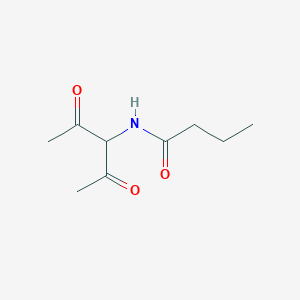
silane](/img/structure/B14396589.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide](/img/structure/B14396595.png)
methyl}-1H-1,2,4-triazole](/img/structure/B14396596.png)
![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)
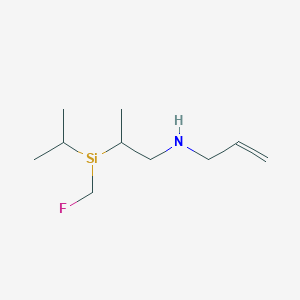
![4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine](/img/structure/B14396623.png)
